molecular formula C19H25NO4 B5505949 1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone

1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone

Cat. No. B5505949
M. Wt: 331.4 g/mol
InChI Key: OYAAYKCCTFGEGQ-AEFFLSMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone" involves complex organic synthesis routes. For example, the synthesis of azaspiro compounds, which share structural similarities, often involves key steps such as stereoselective synthesis from Diels-Alder cycloadducts or via Ritter reaction mechanisms. These methods highlight the intricate processes required to construct spirocyclic and azaspiro frameworks, critical for the compound's synthesis (Ibuka et al., 1982), (Rozhkova et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds with similar complexity is often determined using X-ray diffraction techniques and characterized by advanced computational methods such as density functional theory (DFT). For example, the study of benzylideneamino phenyl ethanones through X-ray and DFT calculations provides insights into the isomeric structures, highlighting the importance of intramolecular interactions and molecular electrostatic potentials in defining the compound's geometry (Șahin et al., 2011).

Chemical Reactions and Properties

The reactivity and chemical behavior of similar compounds are investigated through various reactions, such as the Ritter reaction, highlighting the diverse reactivity patterns these compounds can exhibit. These studies showcase the potential transformations and the formation of different structural motifs based on the chemical conditions applied (Yu. S. Rozhkova et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, play a crucial role in understanding the behavior of complex organic compounds. Research involving similar compounds, analyzed using techniques like X-ray diffraction, provides valuable data on the crystallographic parameters and stability under various conditions, which are essential for applications in material science and organic synthesis (Khan et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various chemical conditions, and potential for undergoing a range of chemical transformations, are critical for understanding the versatility of compounds like "1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone". Studies on similar compounds reveal the intricate balance between structure and reactivity, facilitating the design of novel compounds with desired chemical behaviors (Odagiri et al., 2013).

Scientific Research Applications

Synthesis of Aza-BODIPYs

Synthesis of NIR Naphthyl-Containing Aza-BODIPYs : The synthesis process utilizes 1-(6-methoxynaphthalen-2-yl)ethanone, related to the queried compound, to create aza-BODIPYs with potential applications in photodynamic therapy. This research highlights the utility of specific ethanone derivatives in developing novel compounds with unique photophysical properties (Xin-Dong Jiang et al., 2015).

Corrosion Inhibition Efficiency

Evaluating Schiff Bases as Corrosion Inhibitors : Schiff bases, including 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone, are studied for their corrosion inhibition efficiency on carbon steel. This demonstrates how specific ethanone derivatives can be applied in material science, particularly in corrosion prevention (Hegazy et al., 2012).

Anticonvulsant Activity of Azaspiro Derivatives

Anticonvulsant Activity of Azaspiro Derivatives : A study on N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives, which are structurally related to the queried compound, shows their potential as anticonvulsants. This research is significant in medicinal chemistry for developing new anticonvulsant drugs (Obniska et al., 2006).

HIV Entry Inhibition

CCR5 Receptor-Based Mechanism of Action : The study of 873140, a compound structurally similar to the queried molecule, shows potent antiviral effects for HIV-1 by antagonizing the CCR5 receptor. This research contributes to the understanding of HIV entry mechanisms and potential therapeutic approaches (Watson et al., 2005).

Leukotriene B4 Receptor Antagonism

LY255283 Series of Hydroxyacetophenones : The study focuses on the synthesis and evaluation of hydroxyacetophenones as leukotriene B4 (LTB4) receptor antagonists. It illustrates the potential of certain ethanone derivatives in the development of anti-inflammatory drugs (Herron et al., 1992).

Oxidation Processes

N-Hydroxyphthalimide and Metal Salts in Oxidation : The oxidation of 1-methoxy-4-(1-methylethyl)benzene using N-hydroxyphthalimide (NHPI) and metal salts highlights a specific application of ethanone derivatives in organic synthesis and industrial processes (Orlińska & Romanowska, 2011).

Phytotoxic Compounds from Neofusicoccum Luteum

Luteoethanones from Neofusicoccum Luteum : The isolation of luteoethanones A and B, 1-substituted ethanones, from Neofusicoccum luteum provides insight into the role of such compounds in plant pathology and their potential use in developing bioherbicides (Masi et al., 2020).

properties

IUPAC Name

1-[2-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonane-7-carbonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-13(21)14-6-4-5-7-15(14)17(23)20-10-8-19(9-11-20)16(22)12-18(19,2)24-3/h4-7,16,22H,8-12H2,1-3H3/t16-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAAYKCCTFGEGQ-AEFFLSMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)N2CCC3(CC2)C(CC3(C)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=CC=C1C(=O)N2CCC3(CC2)[C@@H](C[C@]3(C)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.